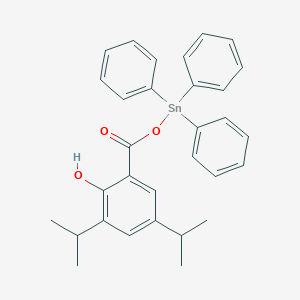
Triphenyltin 3,5-diisopropylsalicylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenyltin 3,5-diisopropylsalicylate is an organotin compound with the molecular formula C31H32O3Sn. It is a derivative of triphenyltin, where the tin atom is bonded to three phenyl groups and one 3,5-diisopropylsalicylate group. This compound is known for its applications in various fields, including agriculture, medicine, and materials science, due to its unique chemical properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of triphenyltin 3,5-diisopropylsalicylate typically involves the reaction of triphenyltin hydroxide with 3,5-diisopropylsalicylic acid. The reaction is carried out in an organic solvent such as toluene or dichloromethane under reflux conditions. The general reaction scheme is as follows:
(C6H5)3SnOH+C13H18O3→(C6H5)3SnO2C13H18+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products. The use of catalysts and controlled temperature and pressure conditions are common practices in industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Triphenyltin 3,5-diisopropylsalicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenyltin oxide derivatives.
Reduction: Reduction reactions can convert the compound to triphenyltin hydride.
Substitution: The salicylate group can be substituted with other ligands, leading to the formation of different organotin compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of halides or other nucleophiles.
Major Products Formed
Oxidation: Triphenyltin oxide derivatives.
Reduction: Triphenyltin hydride.
Substitution: Various organotin compounds with different ligands.
Aplicaciones Científicas De Investigación
Triphenyltin 3,5-diisopropylsalicylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on cellular processes and as a potential biocide.
Medicine: Investigated for its antitumor and antimicrobial properties.
Industry: Utilized in the production of materials with specific properties, such as antifouling coatings.
Mecanismo De Acción
The mechanism of action of triphenyltin 3,5-diisopropylsalicylate involves its interaction with cellular proteins and enzymes. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. It is known to affect the mitochondrial function, leading to the production of reactive oxygen species and inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- Triphenyltin hydroxide
- Triphenyltin chloride
- Triphenyltin acetate
- Triphenyltin hydride
Uniqueness
Triphenyltin 3,5-diisopropylsalicylate is unique due to the presence of the 3,5-diisopropylsalicylate group, which imparts specific chemical and biological properties. This compound exhibits enhanced stability and bioactivity compared to other triphenyltin derivatives, making it a valuable compound for various applications .
Propiedades
Número CAS |
143716-16-9 |
|---|---|
Fórmula molecular |
C31H32O3Sn |
Peso molecular |
571.3 g/mol |
Nombre IUPAC |
2-carboxy-4,6-di(propan-2-yl)phenolate;triphenylstannanylium |
InChI |
InChI=1S/C13H18O3.3C6H5.Sn/c1-7(2)9-5-10(8(3)4)12(14)11(6-9)13(15)16;3*1-2-4-6-5-3-1;/h5-8,14H,1-4H3,(H,15,16);3*1-5H;/q;;;;+1/p-1 |
Clave InChI |
SZGSZYHIADMUDS-UHFFFAOYSA-M |
SMILES |
CC(C)C1=CC(=C(C(=C1)C(=O)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)C(C)C |
SMILES isomérico |
CC(C)C1=CC(=C(C(=C1)C(=O)[O-])O)C(C)C.C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)C(=O)O)[O-])C(C)C.C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3 |
Sinónimos |
TPT-DPS triphenyltin 3,5-diisopropylsalicylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















